(5-Acetyl-6-aminopyridin-3-YL)boronic acid
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Overview
Description
(5-Acetyl-6-aminopyridin-3-YL)boronic acid is a boronic acid derivative with the molecular formula C7H9BN2O3. It is a solid compound that is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Acetyl-6-aminopyridin-3-YL)boronic acid can be synthesized through the reaction of 6-aminopyridine with boronic acid or boronic esters . The reaction is typically carried out in a suitable solvent, such as ethanol, at room temperature . The process involves the formation of a boronic ester intermediate, which is then hydrolyzed to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Acetyl-6-aminopyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the boronic acid group .
Major Products Formed
The major products formed from these reactions include various boronates, substituted pyridines, and other boronic acid derivatives .
Scientific Research Applications
(5-Acetyl-6-aminopyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Acetyl-6-aminopyridin-3-YL)boronic acid involves its ability to form stable complexes with various biomolecules and organic compounds. The boronic acid group can interact with cis-diol-containing biomolecules, facilitating their selective extraction and enrichment . The compound’s reactivity with other functional groups also makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Aminopyridine-3-boronic acid: Similar in structure but lacks the acetyl group.
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling but has a different aromatic structure.
Vinylboronic acid: Used in similar coupling reactions but with a different functional group.
Uniqueness
(5-Acetyl-6-aminopyridin-3-YL)boronic acid is unique due to its specific structure, which includes both an acetyl and an amino group on the pyridine ring. This unique structure enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and scientific research .
Properties
IUPAC Name |
(5-acetyl-6-aminopyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BN2O3/c1-4(11)6-2-5(8(12)13)3-10-7(6)9/h2-3,12-13H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCQVAXEPRXRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)C(=O)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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